2-Methyl-1-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-propan-1-one
Description
The compound "2-Methyl-1-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-propan-1-one" is a structurally complex molecule featuring a 3,4-dihydro-2H-quinoline core. Key substituents include:
- A methyl group at position 2 of the quinoline ring.
- A phenylamino group at position 4, introducing aromatic amine functionality.
- A propan-1-one moiety attached to the nitrogen at position 1 of the quinoline system, with an additional methyl group at the α-carbon.
Properties
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14(2)20(23)22-15(3)13-18(17-11-7-8-12-19(17)22)21-16-9-5-4-6-10-16/h4-12,14-15,18,21H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMUWCLHAWDBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C(C)C)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Compound 1 : 2-Methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one
- Structural Features: Lacks the quinoline system but retains the propan-1-one backbone with a trihydroxyphenyl substituent.
- Key Data :
- Synthesis yield: 6.75%, indicating challenging synthetic conditions.
- NMR Distinctive signals include δ 5.81 (s, 2H, aromatic protons) and δ 210.3 (carbonyl carbon).
Compound 2 : 3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Structural Features: Contains a chlorinated benzoquinoline fused ring system and an α,β-unsaturated ketone (propenone).
- Key Data: Synthesis: Requires 48-hour reaction time in ethanol-DMF with NaOH, suggesting sensitivity to base.
- Comparison: The conjugated propenone group enhances electrophilicity, likely increasing reactivity compared to the saturated propan-1-one in the target compound.
Compound 3 : 2-(Methylamino)-1-(3-methylphenyl)propan-1-one (Cathinone derivative)
- Structural Features: Simplified propan-1-one structure with methylamino and 3-methylphenyl groups.
- Key Data: Pharmacological class: Classified as a cathinone stimulant by the WHO.
- Comparison: The methylamino group introduces basicity (pKa ~10), contrasting with the phenylamino group in the target compound, which may exhibit weaker basicity due to delocalization. This difference could significantly alter receptor-binding profiles.
Data Table: Comparative Analysis
Key Research Findings
- Structural Reactivity : The α,β-unsaturated ketone in Compound 2 may enhance electrophilic reactivity compared to the saturated ketone in the target compound, influencing metabolic stability .
- Pharmacological Implications: The cathinone derivative (Compound 3) demonstrates that minor structural changes (e.g., methylamino vs. phenylamino) can drastically alter biological activity, suggesting the target compound may have distinct receptor affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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